Cas no 2171219-15-9 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid)

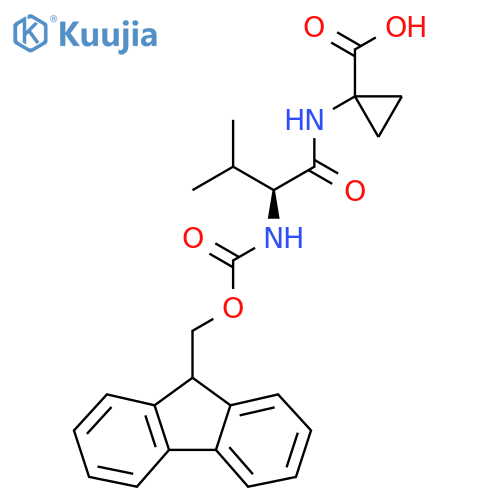

2171219-15-9 structure

商品名:1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid

- 2171219-15-9

- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid

- EN300-1513771

-

- インチ: 1S/C24H26N2O5/c1-14(2)20(21(27)26-24(11-12-24)22(28)29)25-23(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1

- InChIKey: BYBCIYKKGSBVST-FQEVSTJZSA-N

- ほほえんだ: OC(C1(CC1)NC([C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 422.18417193g/mol

- どういたいしつりょう: 422.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 682

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1513771-5000mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 5000mg |

$2235.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-100mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 100mg |

$678.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-250mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 250mg |

$708.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-500mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 500mg |

$739.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-10000mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 10000mg |

$3315.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-1000mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 1000mg |

$770.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-50mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 50mg |

$647.0 | 2023-09-27 | ||

| Enamine | EN300-1513771-1.0g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1513771-2500mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |

2171219-15-9 | 2500mg |

$1509.0 | 2023-09-27 |

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

2171219-15-9 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid) 関連製品

- 157047-98-8(Benzomalvin C)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 57707-64-9(2-azidoacetonitrile)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量